

Technical Guide: 1-Benzyl-4,4-difluoropiperidine (CAS: 155137-18-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzyl-4,4-difluoropiperidine**

Cat. No.: **B139809**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4,4-difluoropiperidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups into molecular scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-Benzyl-4,4-difluoropiperidine**, with a focus on its role as a scaffold for dopamine D4 receptor antagonists.

Chemical and Physical Properties

1-Benzyl-4,4-difluoropiperidine is a substituted piperidine derivative. The presence of the benzyl group and the difluoro moiety at the 4-position of the piperidine ring are key structural features.

Table 1: Physicochemical Properties of **1-Benzyl-4,4-difluoropiperidine**

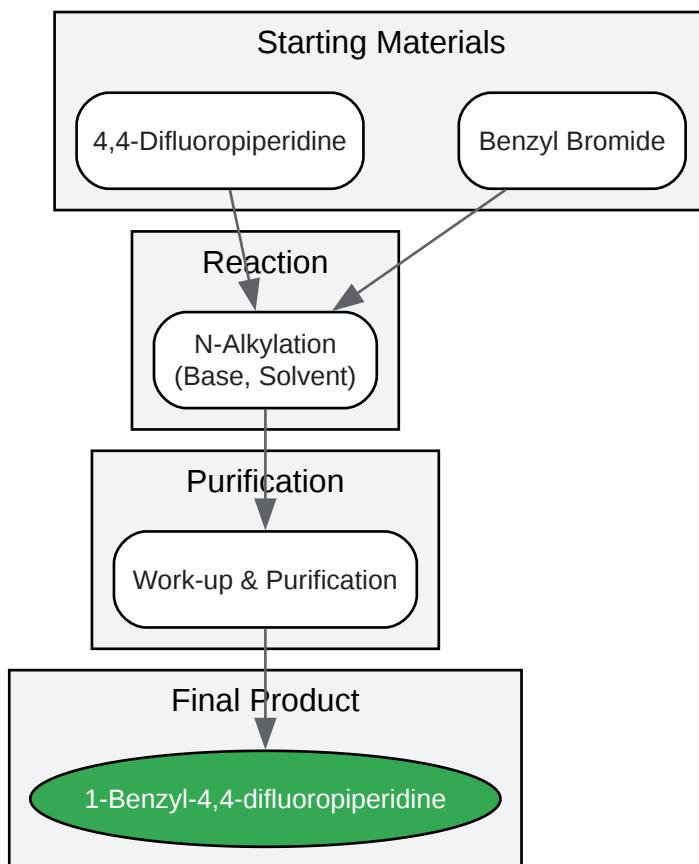
Property	Value	Source
CAS Number	155137-18-1	[1]
Molecular Formula	C ₁₂ H ₁₅ F ₂ N	[2]
Molecular Weight	211.26 g/mol	[2]
Physical State	Liquid	[2]
Relative Density	1.1	[2]
Boiling Point	Data not available	
Melting Point	Data not available	
Solubility	Data not available	

Synthesis

A plausible synthetic route to **1-Benzyl-4,4-difluoropiperidine** can be adapted from established methods for the synthesis of related N-benzylpiperidines and fluorinated piperidines. A common approach involves the N-alkylation of 4,4-difluoropiperidine with benzyl bromide.

Experimental Protocol: Synthesis of 1-Benzyl-4,4-difluoropiperidine

This protocol is based on general N-alkylation procedures for piperidine derivatives.[\[3\]](#)


Materials:

- 4,4-Difluoropiperidine hydrochloride
- Benzyl bromide
- Potassium carbonate (K₂CO₃) or other suitable base
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
- Dichloromethane (CH₂Cl₂)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware
- Magnetic stirrer and heating mantle

Procedure:

- Free-basing of 4,4-difluoropiperidine: If starting from the hydrochloride salt, dissolve 4,4-difluoropiperidine hydrochloride in water and basify with a suitable base (e.g., 2M NaOH) to a $\text{pH} > 10$. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- N-Alkylation Reaction: To a solution of 4,4-difluoropiperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
- Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.
- Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
- Work-up: Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- Wash the combined organic layers sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **1-Benzyl-4,4-difluoropiperidine** by column chromatography on silica gel if necessary.

Diagram 1: Synthetic Workflow for **1-Benzyl-4,4-difluoropiperidine**

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **1-Benzyl-4,4-difluoropiperidine**.

Analytical Methods

The characterization and purity assessment of **1-Benzyl-4,4-difluoropiperidine** can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region), the benzylic methylene protons, and the piperidine ring protons.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzyl group and the piperidine ring. The carbon at the 4-position will exhibit a triplet due to coupling with the two fluorine atoms.
- ^{19}F NMR: The fluorine NMR spectrum will provide information about the fluorine environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **1-Benzyl-4,4-difluoropiperidine**, the protonated molecule $[\text{M}+\text{H}]^+$ would have an expected m/z of approximately 212.12.[4]

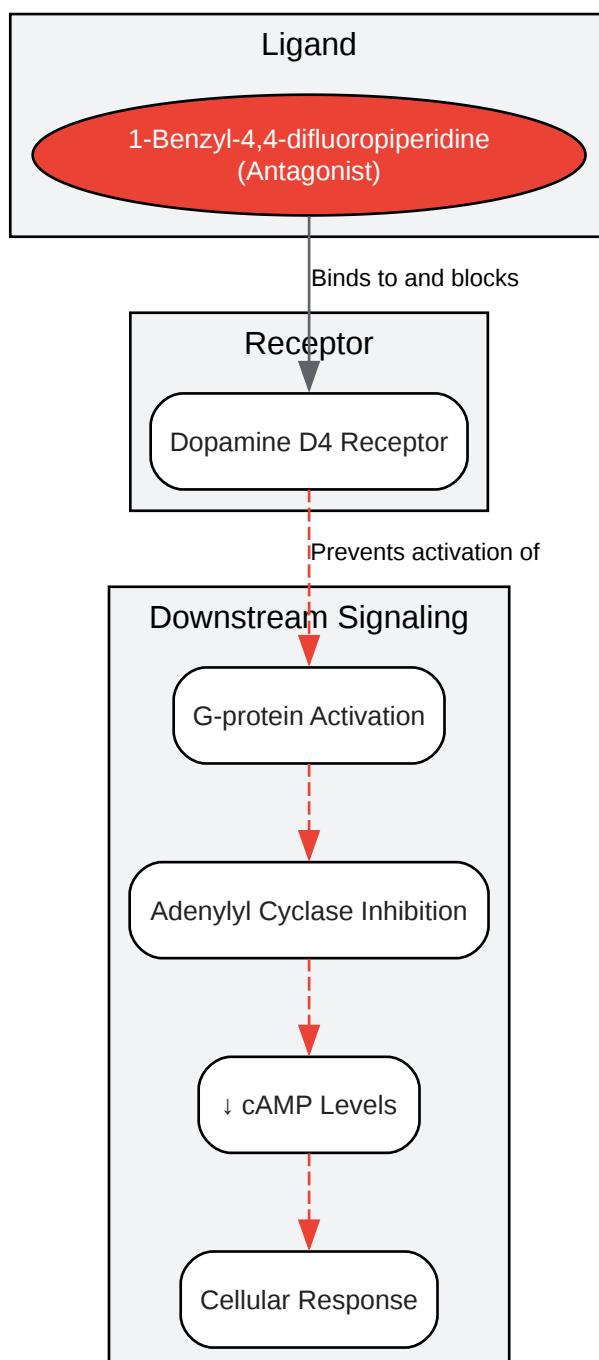
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the synthesized compound.

This is a general protocol that can be adapted for the analysis of **1-Benzyl-4,4-difluoropiperidine**.[5]

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).
- Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

Applications in Drug Discovery


The **1-benzyl-4,4-difluoropiperidine** scaffold is a valuable building block in the design of novel therapeutic agents, particularly for central nervous system (CNS) targets.

Dopamine D4 Receptor Antagonism

Research has shown that 4,4-difluoropiperidine derivatives can serve as potent and selective antagonists of the dopamine D4 receptor.^{[1][6][7]} The dopamine D4 receptor is implicated in various neurological and psychiatric disorders, making it an attractive target for drug development.

The antagonism of the dopamine D4 receptor by compounds containing the **1-benzyl-4,4-difluoropiperidine** scaffold can be rationalized by key interactions within the receptor's binding pocket. The basic nitrogen of the piperidine ring is thought to form a crucial salt bridge with an aspartic acid residue (Asp115) in the receptor. The benzyl group can engage in hydrophobic or π - π stacking interactions with aromatic residues, such as phenylalanine, within the binding site, contributing to the affinity and selectivity of the ligand.

Diagram 2: Simplified Dopamine D4 Receptor Antagonism Pathway

[Click to download full resolution via product page](#)

The antagonist blocks the dopamine D4 receptor, preventing downstream signaling.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Benzyl-4,4-difluoropiperidine** is not widely available, safety precautions can be inferred from related compounds such as 4,4-difluoropiperidine hydrochloride and other N-benzylpiperidine derivatives.[\[8\]](#)[\[9\]](#)

Table 2: General Safety and Handling Recommendations

Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear safety glasses, chemical-resistant gloves, and a lab coat.
Handling	Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Storage	Store in a cool, dry, and well-ventilated place in a tightly sealed container.
First Aid (General)	In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

1-Benzyl-4,4-difluoropiperidine is a valuable synthetic intermediate with significant potential in the development of novel therapeutics, especially for CNS disorders. Its unique structural features, imparted by the benzyl and gem-difluoro groups, make it an attractive scaffold for modulating the properties of lead compounds. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 1-benzyl-4,4-difluoropiperidine (C₁₂H₁₅F₂N) [pubchemlite.lcsb.uni.lu]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxyethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Technical Guide: 1-Benzyl-4,4-difluoropiperidine (CAS: 155137-18-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139809#1-benzyl-4-4-difluoropiperidine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com